

Commercial Availability and Technical Guide for (R)-1-Boc-2-butyl-piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-2-Butyl-piperazine

Cat. No.: B577839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-butyl-piperazine, a chiral building block of significant interest in medicinal chemistry, is commercially available from various specialized chemical suppliers. This technical guide provides a comprehensive overview of its availability, physicochemical properties, and key experimental protocols relevant to its application in research and drug development.

Commercial Availability

(R)-1-Boc-2-butyl-piperazine, identified by CAS Number 1212133-43-1, is offered by several chemical vendors. Researchers can procure this compound from suppliers such as BOC Sciences and Ivy Fine Chemicals, typically in quantities ranging from grams to bulk scales, ensuring a steady supply for laboratory research and process development.

Physicochemical and Structural Data

The fundamental properties of **(R)-1-Boc-2-butyl-piperazine** are crucial for its handling, reaction setup, and analytical characterization. Below is a summary of its key data points.

Property	Value
CAS Number	1212133-43-1
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂
Molecular Weight	242.36 g/mol
Predicted Boiling Point	320.5 ± 17.0 °C at 760 mmHg
Predicted Density	0.964 g/cm ³
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2–8 °C

Note: Some physical properties are predicted and should be confirmed with experimental data where critical.

For comparison, the well-characterized, related compound 1-Boc-piperazine (CAS 57260-71-6) exhibits the following properties:

Property	Value
Appearance	White to yellowish crystal
Melting Point	43-47 °C
Boiling Point	258 °C at 760 mmHg
Density	1.03 g/cm ³
Flash Point	109.8 °C
Storage Conditions	Refrigerator (2-8 °C)

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of the chiral piperazine core, its protection with the Boc group, and the subsequent deprotection, which are central to the utilization of **(R)-1-Boc-2-butyl-piperazine** in synthetic workflows.

Representative Synthesis of Chiral 2-Alkylpiperazines

The enantioselective synthesis of 2-substituted piperazines is a key step. While a specific protocol for (R)-2-butyl-piperazine is not readily available in the literature, a general approach often involves the use of chiral auxiliaries or asymmetric catalysis. One common strategy starts from chiral amino acids. A plausible synthetic route could involve the conversion of a protected (R)-2-aminohexanoic acid derivative into a suitable precursor for cyclization with an ethylenediamine equivalent.

Another powerful method is the asymmetric lithiation of an N-Boc piperazine, followed by trapping with an electrophile. This approach allows for the direct introduction of the alkyl substituent at the 2-position with stereocontrol.

Boc Protection of 2-Substituted Piperazines

This procedure describes the protection of the free amine in a 2-substituted piperazine with the tert-butoxycarbonyl (Boc) group.

Materials:

- (R)-2-butyl-piperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Dissolve (R)-2-butyl-piperazine (1.0 equiv.) in dichloromethane.

- Add triethylamine (1.1 equiv.) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate under reduced pressure to yield the crude **(R)-1-Boc-2-butyl-piperazine**.
- Purify the product by flash column chromatography on silica gel if necessary.

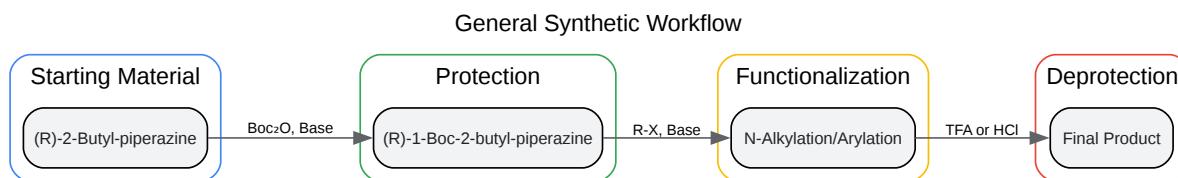
N-Boc Deprotection of Piperazine Derivatives

The removal of the Boc protecting group is a common and crucial step to enable further functionalization of the piperazine nitrogen.

Materials:

- **(R)-1-Boc-2-butyl-piperazine**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) or 4M HCl in dioxane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na₂SO₄)

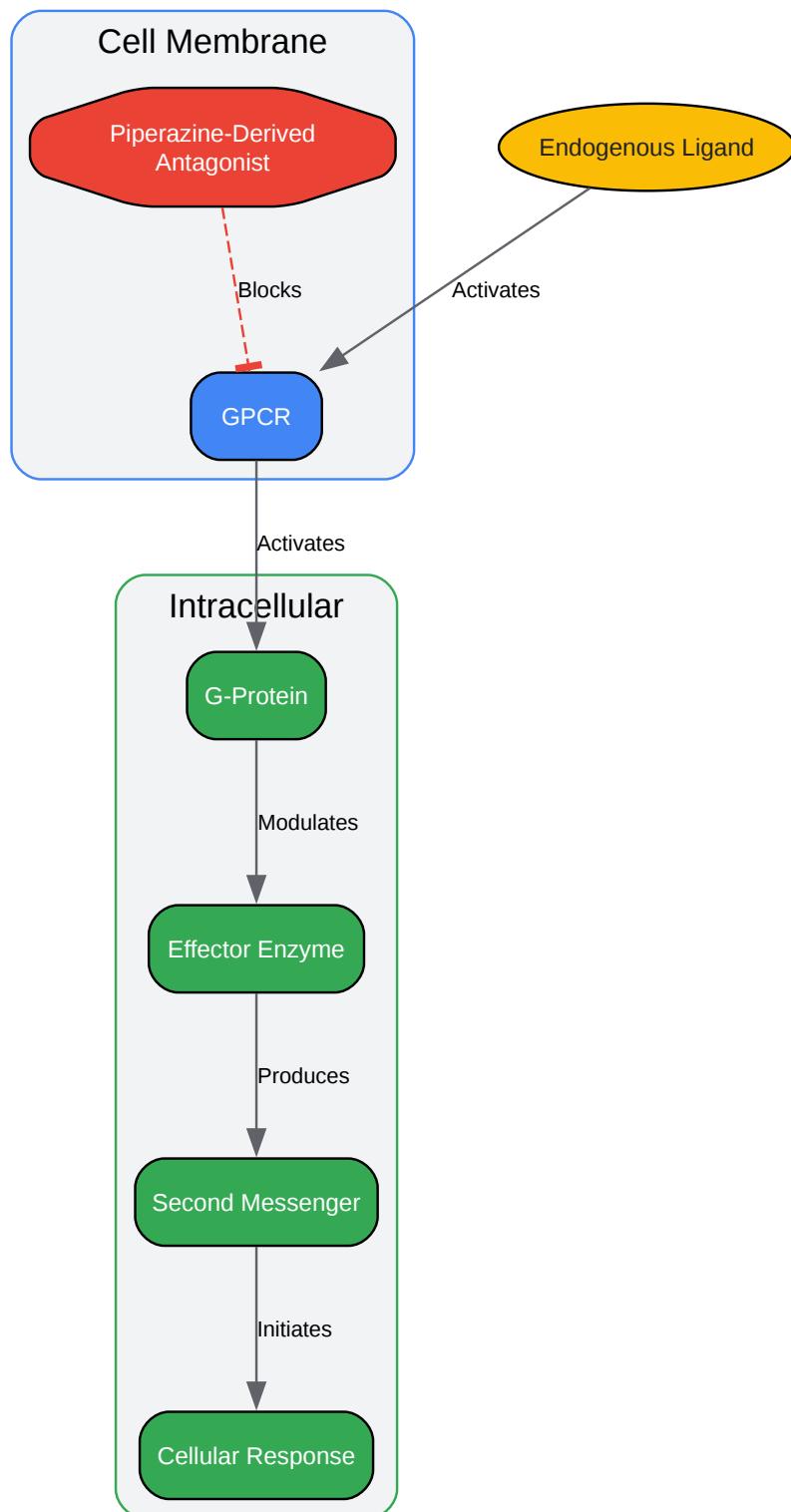

Procedure using Trifluoroacetic Acid (TFA):

- Dissolve **(R)-1-Boc-2-butyl-piperazine** (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFA (5-10 equiv.) to the stirred solution.
- Remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
- Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
- Extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-butyl-piperazine.

Visualizations

Synthetic Workflow for Functionalization

The following diagram illustrates a typical workflow involving the use of **(R)-1-Boc-2-butyl-piperazine** in the synthesis of a more complex molecule.


[Click to download full resolution via product page](#)

A typical synthetic workflow using **(R)-1-Boc-2-butyl-piperazine**.

Signaling Pathway Context

While **(R)-1-Boc-2-butyl-piperazine** is a building block and not a signaling molecule itself, its derivatives are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified GPCR signaling cascade where a drug derived from this piperazine scaffold might act as an antagonist.

Simplified GPCR Antagonism Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-1-Boc-2-butyl-piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b577839#commercial-availability-of-r-1-boc-2-butyl-piperazine\]](https://www.benchchem.com/product/b577839#commercial-availability-of-r-1-boc-2-butyl-piperazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com